molecular formula C14H24N4O5 B12098900 2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid

2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid

Cat. No.: B12098900
M. Wt: 328.36 g/mol
InChI Key: KHANLXYXMOODOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ALA-ALA-PRO-ALA-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The subsequent amino acids (proline, alanine, and alanine) are added sequentially through a series of coupling and deprotection steps. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of H-ALA-ALA-PRO-ALA-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-ALA-ALA-PRO-ALA-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled pH, temperature, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cross-linked peptides, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

H-ALA-ALA-PRO-ALA-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-ALA-ALA-PRO-ALA-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors, enzymes, or other proteins, modulating their activity and function. This interaction can trigger various cellular responses, such as signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the specific context and application of the peptide .

Comparison with Similar Compounds

Similar Compounds

    H-ALA-ALA-OH (L-Alanyl-L-alanine): A dipeptide composed of two alanine residues.

    H-ALA-PRO-OH (L-Alanyl-L-proline): A dipeptide composed of alanine and proline.

    H-ALA-ALA-ALA-OH (L-Alanyl-L-alanyl-L-alanine): A tripeptide composed of three alanine residues

Uniqueness

H-ALA-ALA-PRO-ALA-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions. This unique structure allows H-ALA-ALA-PRO-ALA-OH to participate in specific biological processes and applications that other similar peptides may not be able to .

Properties

IUPAC Name

2-[[1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHANLXYXMOODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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